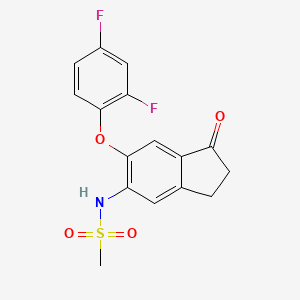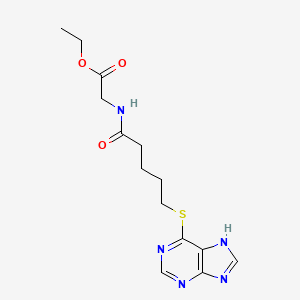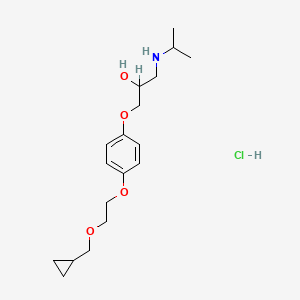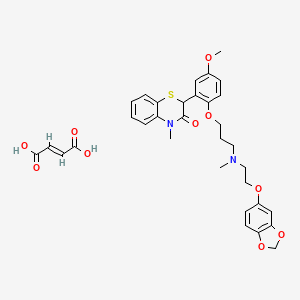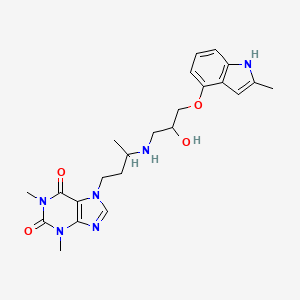
Poziotinib
概述
描述
波齐替尼是由韩美制药、鲁眼药业和斯펙特拉制药公司开发的一种药物,用于治疗多种癌症。 它基于苯胺喹唑啉骨架,抑制表皮生长因子受体,包括表皮生长因子受体、HER2/neu和HER4 。该化合物因其在治疗这些受体具有特定突变的癌症方面的潜力而备受关注。
作用机制
波齐替尼通过不可逆地抑制表皮生长因子受体、HER2/neu和HER4来发挥作用 。它与这些受体共价结合,阻断它们的信号通路,从而抑制癌细胞的生长和增殖。 这种机制使其在治疗这些受体具有特定突变的癌症方面特别有效 .
类似化合物:
厄洛替尼: 另一种用于癌症治疗的表皮生长因子受体抑制剂。
奈拉替尼: 一种用于治疗HER2阳性乳腺癌的全HER酪氨酸激酶抑制剂。
阿法替尼: 一种用于治疗非小细胞肺癌的不可逆表皮生长因子受体和HER2抑制剂。
比较: 波齐替尼在抑制多种表皮生长因子受体,包括HER2/neu和HER4,以及其不可逆结合机制方面具有独特性 。 这使其在治疗可能对厄洛替尼或奈拉替尼等其他抑制剂没有反应的特定突变的癌症方面特别有效 .
安全和危害
The most common grade 3 or higher treatment-related adverse events include skin rash (36%), diarrhea (23%), and oral mucositis (13%) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Poziotinib demonstrates moderate antitumor activity in previously treated HER2 exon 20 mutant NSCLC patients with a manageable safety profile . Different subgroup mutations show various benefits of this compound treatment . Large-scale and multiarm clinical trials are warranted to confirm a suitable population and therapeutic strategies .
生化分析
Biochemical Properties
Poziotinib functions as an irreversible inhibitor of the epidermal growth factor receptor family. It interacts with the epidermal growth factor receptor, HER2, and HER4 by binding covalently to the kinase domain of these receptors. This binding inhibits the autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interaction between this compound and these receptors is characterized by its high affinity and specificity, making it a potent inhibitor of receptor tyrosine kinases.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It inhibits cell proliferation by blocking the signaling pathways mediated by the epidermal growth factor receptor family. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential . This compound also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the kinase domain of the epidermal growth factor receptor family. This binding is irreversible and covalent, leading to the inhibition of receptor autophosphorylation . By blocking the activation of these receptors, this compound prevents the downstream signaling cascades that promote cell proliferation and survival. The inhibition of these pathways results in the induction of apoptosis and the suppression of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions, and its inhibitory effects on the epidermal growth factor receptor family are sustained over extended periods . Long-term studies have shown that this compound can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . The therapeutic window of this compound is narrow, and careful dose optimization is required to maximize its efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The major metabolites of this compound are HM781-36-M1 and HM781-36-M2, which retain some inhibitory activity against the epidermal growth factor receptor family . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes and co-administration of other drugs that affect cytochrome P450 activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is known to interact with various transporters, including P-glycoprotein, which can affect its cellular uptake and distribution . This compound accumulates in tissues with high expression of the epidermal growth factor receptor family, such as tumors, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane, where it interacts with the epidermal growth factor receptor family . This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity is dependent on its ability to bind to the kinase domain of the receptors and inhibit their autophosphorylation .
准备方法
合成路线和反应条件: 波齐替尼由7-甲氧基-4-氧代-3,4-二氢喹唑啉-乙酸酯开始,经过六个步骤合成。 合成过程包括氯化、氨化、水解、缩合、脱Boc和酰胺化反应 。反应条件温和,总产率约为37.2%。
化学反应分析
反应类型: 波齐替尼会经历多种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生喹唑啉衍生物,而还原可能产生胺衍生物。
科学研究应用
波齐替尼在化学、生物学、医学和工业领域有着广泛的科学研究应用:
化学: 用作研究喹唑啉衍生物的模型化合物。
生物学: 研究其对细胞信号通路的影响。
医学: 主要研究其在治疗表皮生长因子受体、HER2/neu和HER4发生突变的癌症方面的潜力
工业: 开发新型抗癌药物的潜在应用。
相似化合物的比较
Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.
Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.
Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.
Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .
属性
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVDIFUFFKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148853 | |
| Record name | Poziotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092364-38-9 | |
| Record name | Poziotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poziotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poziotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poziotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POZIOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
